molecular formula C11H16N2O2 B7587555 Tert-butyl 2,4-diaminobenzoate

Tert-butyl 2,4-diaminobenzoate

Cat. No.: B7587555
M. Wt: 208.26 g/mol
InChI Key: CBCGTZYZXJLZFB-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-diaminobenzoate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with two amino groups at the 2 and 4 positions. This compound is of interest in various fields of chemistry and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2,4-diaminobenzoate can be synthesized through a multi-step process. One common method involves the nitration of tert-butyl benzoate to introduce nitro groups at the desired positions, followed by reduction to convert the nitro groups to amino groups. The nitration step typically uses a mixture of concentrated nitric and sulfuric acids, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-diaminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,4-diaminobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,4-diaminobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino groups can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active benzoic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both tert-butyl ester and amino groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

tert-butyl 2,4-diaminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCGTZYZXJLZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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